molecular formula C9H8ClNS B1586806 2-Chloro-4,7-dimethyl-1,3-benzothiazole CAS No. 80945-84-2

2-Chloro-4,7-dimethyl-1,3-benzothiazole

Cat. No. B1586806
CAS RN: 80945-84-2
M. Wt: 197.69 g/mol
InChI Key: DIJHKAKLKUEUSL-UHFFFAOYSA-N
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Description

2-Chloro-4,7-dimethyl-1,3-benzothiazole (2CDMBT) is an organic compound with a wide range of applications in the scientific research and industrial fields. It is a colorless solid with a melting point of 140°C and a boiling point of 270°C. 2CDMBT is primarily used as an intermediate in the synthesis of various organic compounds and pharmaceuticals, as well as a catalyst in several industrial processes. It is also widely used in scientific research as a model compound for studying the mechanism of action of various other compounds.

Scientific Research Applications

Chemical Properties

“2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a chemical compound with the molecular weight of 197.69 . The IUPAC name for this compound is 2-chloro-4,5-dimethyl-1,3-benzothiazole .

Anti-Inflammatory and Analgesic Activities

Benzothiazole derivatives, which “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a part of, have been developed and screened for their anti-inflammatory and analgesic activities . This suggests that this compound could potentially be used in the development of new drugs for treating conditions related to inflammation and pain.

Anti-Tubercular Compounds

Recent research has highlighted the development of benzothiazole-based anti-tubercular compounds . Given that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” is a benzothiazole derivative, it could potentially be used in the synthesis of new anti-tubercular drugs.

Antileishmanial Activities

Derivatives of benzothiazole, including “2-Chloro-4,7-dimethyl-1,3-benzothiazole”, have been synthesized and assessed for their in vitro antileishmanial activities . This suggests potential applications of this compound in the treatment of leishmaniasis, a disease caused by the Leishmania parasite.

Anti-HIV Activities

In addition to antileishmanial activities, benzothiazole derivatives have also been assessed for their anti-HIV activities . This indicates that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in the development of new anti-HIV drugs.

Lipid Peroxidation Activities

Benzothiazole derivatives have been screened for their lipid peroxidation activities . This suggests that “2-Chloro-4,7-dimethyl-1,3-benzothiazole” could potentially be used in studies related to lipid peroxidation, a process that can lead to cell damage.

properties

IUPAC Name

2-chloro-4,7-dimethyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNS/c1-5-3-4-6(2)8-7(5)11-9(10)12-8/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHKAKLKUEUSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)C)SC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40365963
Record name 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,7-dimethyl-1,3-benzothiazole

CAS RN

80945-84-2
Record name 2-Chloro-4,7-dimethyl-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40365963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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